3-Propoxyprop-1-yne
Description
Contextualization of 3-Propoxyprop-1-yne within the Alkyne Functional Group Family
This compound, also known by its IUPAC name 1-(prop-2-yn-1-yloxy)propane, is structurally defined as a propyl group attached to a propargyl group through an oxygen atom. It belongs to the broader family of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond (C≡C).
Specifically, this compound is classified as a terminal alkyne . This designation indicates that the triple bond is located at the end of the carbon chain, resulting in a hydrogen atom being directly attached to one of the sp-hybridized carbon atoms (HC≡C-). This terminal hydrogen is a key feature, imparting a slight acidity to the molecule and serving as a reactive site for a multitude of chemical transformations. The combination of the terminal alkyne and the ether linkage makes it a bifunctional compound with a wide range of applications in synthetic chemistry.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₁₀O | nih.gov |
| IUPAC Name | 1-(prop-2-yn-1-yloxy)propane | nih.gov |
| Molar Mass | 98.14 g/mol | nih.gov |
| CAS Number | 53135-64-1 | nih.gov |
| Synonyms | Propyl propargyl ether, 3-Propoxy-1-propyne | nih.gov |
Significance of Terminal Alkyne Moieties in Chemical Synthesis and Materials Science Research
The terminal alkyne moiety is a cornerstone of modern synthetic chemistry and materials science due to its unique reactivity and linear geometry. mdpi.comnih.gov Its significance stems from several key types of reactions:
Formation of Acetylide Anions: The hydrogen atom on a terminal alkyne is weakly acidic and can be removed by a strong base to form a highly nucleophilic acetylide anion (R-C≡C⁻). This anion is a powerful tool for creating new carbon-carbon bonds by reacting with electrophiles such as alkyl halides or carbonyl compounds. solubilityofthings.com This process is fundamental for elongating carbon chains and constructing complex molecular frameworks. solubilityofthings.commdpi.com
Metal-Catalyzed Coupling Reactions: Terminal alkynes are essential substrates in a variety of metal-catalyzed cross-coupling reactions. These include the Sonogashira coupling (with vinyl or aryl halides), the Glaser coupling (oxidative coupling of two terminal alkynes), and the Castro-Stephens coupling (with copper(I) acetylides and aryl halides). These reactions are indispensable for the synthesis of pharmaceuticals, conjugated polymers, and other advanced materials.
Click Chemistry: The terminal alkyne is one of the key functional groups in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". sigmaaldrich.com This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups, allowing for the straightforward covalent linking of different molecular building blocks. This has profound applications in drug discovery, bioconjugation, polymer science, and materials science. sigmaaldrich.com
Materials Science Applications: In materials science, the high electron density and linear structure of the alkyne group are exploited to create novel materials. mdpi.com Terminal alkynes are used as monomers for polymer synthesis and as building blocks for creating one-dimensional molecular wires and two-dimensional networks on surfaces. mdpi.comsolubilityofthings.com The ability to functionalize polymers and surfaces with terminal alkynes allows for subsequent modifications, for instance, via CuAAC, to tailor material properties. sigmaaldrich.com
Overview of Key Research Areas Pertaining to this compound and Related Propargyl Ethers
Research involving this compound and other propargyl ethers is primarily focused on their application as versatile intermediates and building blocks in organic synthesis and polymer chemistry.
Synthetic Intermediates: Propargyl ethers are widely used as starting materials for the synthesis of more complex organic molecules. nih.govmdpi.com The dual functionality of the alkyne and ether groups allows for a wide array of synthetic transformations. They are key precursors in the synthesis of heterocyclic compounds, substituted furans, and other valuable molecular scaffolds that are often found in biologically active compounds and pharmaceuticals. rawsource.com
Polymer Chemistry and Curing Agents: A significant area of research is the use of propargyl ethers in polymer science. For example, bis(propargyl) aromatic ethers have been investigated as novel non-isocyanate curing agents for azide-based polymers like glycidyl (B131873) azide (B81097) polymer (GAP). rsc.org These systems offer an alternative to traditional isocyanate curators, reacting via 1,3-dipolar cycloaddition to form stable triazole cross-links. This research highlights the potential for creating advanced polymeric binders with tailored mechanical properties. rsc.org
Functional Polymer Synthesis: Propargyl ether derivatives, such as glycidyl propargyl ether (GPE), are used as comonomers to introduce alkyne functionalities into polymer chains. researchgate.net For instance, GPE has been copolymerized with other monomers to create polymers decorated with pendant alkyne groups. These alkyne groups then serve as reactive handles for post-polymerization modification using click chemistry, allowing for the attachment of various molecules, such as drugs or fluorescent tags, to the polymer backbone. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
53135-64-1 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
1-prop-2-ynoxypropane |
InChI |
InChI=1S/C6H10O/c1-3-5-7-6-4-2/h1H,4-6H2,2H3 |
InChI Key |
XEKBFEGUEXOLCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC#C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Propoxyprop 1 Yne and Analogs
Established Synthetic Pathways to 3-Propoxyprop-1-yne
The formation of the ether linkage in this compound is typically achieved through well-established reactions that have been refined over decades. These methods are valued for their reliability and predictability.
Nucleophilic Substitution Reactions in Propargyl Ether Synthesis
At the heart of many synthetic strategies for propargyl ethers lies the nucleophilic substitution reaction. The Williamson ether synthesis, a classic and versatile method, involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of this compound, this would involve the reaction of a propanolate salt with a propargyl halide. The reaction proceeds via an SN2 mechanism, where the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the propargyl halide and displacing the halide ion. masterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred to minimize competing elimination reactions. masterorganicchemistry.com
The synthesis of this compound can be accomplished by reacting prop-1-yne with a propyl halide in the presence of a base, which facilitates a nucleophilic substitution mechanism. ontosight.ai This compound's high reactivity, attributed to its triple bond, makes it a useful intermediate in the synthesis of more complex molecules. ontosight.ai
Etherification Routes Involving Propargyl Halides and Alcohols
A common and direct method for the synthesis of propargyl ethers is the etherification of propargyl halides with alcohols. researchgate.net For the synthesis of this compound, this involves the reaction of propargyl bromide or chloride with propanol. This reaction is typically carried out in the presence of a base to deprotonate the alcohol, thereby generating a more nucleophilic alkoxide.
A process for preparing aromatic propargyl ethers involves the vigorous stirring of a propargyl halide with a hydroxyaromatic compound in an aqueous sodium hydroxide (B78521) solution, often in the presence of a phase transfer catalyst. google.comgoogle.com This method has been shown to produce high yields and purity. google.comgoogle.com
Advanced Synthetic Strategies for Complex this compound Derivatives
As the demand for more structurally diverse and complex molecules grows, so does the need for more sophisticated synthetic methods. These advanced strategies offer greater control over stereochemistry and allow for the incorporation of a wider range of functional groups.
Catalytic Approaches in C–O Bond Formation
Modern synthetic chemistry has increasingly turned to catalytic methods to facilitate C–O bond formation, offering milder reaction conditions and improved selectivity. A variety of metal catalysts have been shown to be effective in the synthesis of propargyl ethers.
Rhenium-oxo complexes: A mild and regioselective method for synthesizing propargyl ethers involves the use of an air- and moisture-tolerant rhenium-oxo complex, ((dppm)ReOCl₃), as a catalyst. nih.gov This approach allows for the coupling of propargyl alcohols with a range of other alcohols without the need for prior activation of the propargyl alcohol. nih.gov
Iron catalysts: Ferric chloride (FeCl₃) has been demonstrated as an efficient catalyst for the substitution reaction of propargylic alcohols with various nucleophiles, including alcohols, to form new C-O bonds. organic-chemistry.org Another process utilizes iron or iron compounds to accelerate the transesterification of phenols with propargyl halides. google.com
Copper catalysts: Copper compounds have been used as catalysts for propargylic amination or etherification by reacting propargylic esters, phosphates, or halides with amines or phenols. snnu.edu.cn
Brønsted acids: Tetrafluoroboric acid (HBF₄) has been shown to be an effective catalyst for the nucleophilic substitution of propargylic alcohols with various nucleophiles, including alcohols, to form new C-O bonds. researchgate.netucl.ac.uk p-Toluenesulfonic acid also efficiently catalyzes the direct nucleophilic substitution of the hydroxyl group of propargylic alcohols. organic-chemistry.org
| Catalyst System | Reactants | Key Features |
| Rhenium-oxo complex | Propargyl alcohols and other alcohols | Mild, regioselective, air- and moisture-tolerant. nih.gov |
| FeCl₃ | Propargylic alcohols and nucleophiles (including alcohols) | Efficient, forms new C-C, C-O, C-S, and C-N bonds. organic-chemistry.org |
| Copper compounds | Propargylic esters/halides and amines/phenols | Catalytic propargylic substitution. snnu.edu.cn |
| HBF₄ | Propargylic alcohols and nucleophiles (including alcohols) | Effective Brønsted acid catalyst. researchgate.netucl.ac.uk |
| p-Toluenesulfonic acid | Propargylic alcohols and nucleophiles | Efficient direct nucleophilic substitution. organic-chemistry.org |
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step, by combining three or more reactants. These reactions are highly atom-economical and can rapidly generate molecular diversity. A three-component reaction for the synthesis of highly functionalized propargyl ethers has been reported, highlighting the utility of MCRs in this field. researchgate.net Another novel approach for synthesizing tertiary propargylamines involves a copper-catalyzed multicomponent reaction of primary amines, formaldehyde, arylboronic acids, and alkynes. rsc.org
Principles of Purity Control and Isomer Separation in Propargyl Ether Synthesis
Achieving high purity is a critical aspect of any synthetic process. In the synthesis of propargyl ethers, potential impurities can arise from side reactions, unreacted starting materials, or the formation of isomers.
For solid propargyl ether products, purification can often be achieved by filtration followed by washing with water and an appropriate alcohol, such as propanol, to yield a product with high purity. google.comgoogle.com Liquid products can be purified by extraction into an organic solvent and subsequent removal of the solvent. google.com
Reactivity and Mechanistic Investigations of 3 Propoxyprop 1 Yne
Fundamental Reactivity of the Terminal Alkyne Moiety
The reactivity of 3-propoxyprop-1-yne is largely dictated by the presence of the terminal alkyne group. This functional group is known for its ability to undergo a variety of chemical transformations, primarily centered around the electron-rich triple bond and the weakly acidic terminal proton.
Electrophilic and Nucleophilic Additions to the Triple Bond
The triple bond of this compound, being a region of high electron density, is susceptible to attack by electrophiles. Electrophilic addition reactions to alkynes, including propargyl ethers, proceed through intermediates that can be influenced by the nature of the electrophile and the reaction conditions. For instance, the addition of hydrogen halides (HX) to terminal alkynes typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide to the more substituted carbon. libretexts.org This is due to the formation of a more stable vinyl carbocation intermediate. libretexts.org In the case of this compound, this would lead to the formation of a 2-halo-3-propoxyprop-1-ene.
The presence of the ether oxygen in this compound can also influence the course of these reactions. In some cases, intramolecular participation of the ether oxygen can occur, leading to cyclic products. While specific studies on this compound are limited, research on similar propargyl systems provides insights into these potential reaction pathways.
Nucleophilic additions to the triple bond of simple alkynes are less common due to the electron-rich nature of the alkyne. However, in the presence of a strong nucleophile and under specific conditions, such as in the Favorskii reaction, nucleophilic addition to the alkyne can occur. mdpi.com More relevant to the chemistry of this compound is the nucleophilic character of the acetylide anion formed upon deprotonation, which will be discussed in the following section.
Deprotonation and Anion Chemistry of the Propargyl Unit
The terminal hydrogen atom of this compound is significantly more acidic (pKa ≈ 25) than hydrogens in alkanes or alkenes. libretexts.orglibretexts.org This increased acidity is attributed to the high s-character of the sp-hybridized orbital containing the lone pair of electrons in the resulting acetylide anion, which stabilizes the negative charge. libretexts.org
Due to this acidity, this compound can be readily deprotonated by a strong base, such as sodium amide (NaNH2) or n-butyllithium (n-BuLi), to form the corresponding propargylide anion. ucalgary.cayoutube.com Hydroxide (B78521) (OH⁻) is generally not a strong enough base to deprotonate terminal alkynes to a significant extent. reddit.com
The resulting acetylide anion is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. For example, it can undergo SN2 reactions with primary alkyl halides to generate internal alkynes. ucalgary.ca This reactivity makes this compound a useful precursor for the synthesis of more complex molecules. The propargylide anion can also add to carbonyl compounds like aldehydes and ketones, forming propargyl alcohols after a workup step. libretexts.org
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The terminal alkyne of this compound makes it an excellent substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". ontosight.ai This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.
Mechanistic Framework of the CuAAC Reaction
The generally accepted mechanism for the CuAAC reaction involves the in situ formation of a copper(I) acetylide species. wikipedia.org The catalytic cycle is thought to proceed through the following key steps:
Formation of the Copper(I) Acetylide: The terminal alkyne, in this case, this compound, reacts with a copper(I) catalyst to form a copper acetylide intermediate. The presence of a base can facilitate this step, although it is not always necessary as the copper coordination increases the acidity of the alkyne proton. wikipedia.org
Coordination of the Azide (B81097): The organic azide coordinates to the copper center of the acetylide complex.
Cycloaddition: A [3+2] cycloaddition occurs between the coordinated azide and the acetylide.
Protonolysis: The resulting copper-triazolide intermediate is protonated, releasing the 1,4-disubstituted triazole product and regenerating the copper(I) catalyst, which can then enter another catalytic cycle.
Computational studies have suggested that the transition state may involve two copper atoms, which would explain the second-order kinetics with respect to the copper catalyst that is often observed. wikipedia.org
Regioselectivity and Kinetic Considerations in Triazole Formation
A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. wikipedia.orgrsc.org This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org The regioselectivity of the CuAAC is a direct consequence of the stepwise, copper-catalyzed mechanism. DFT studies have shown that the reaction path leading to the 1,4-isomer has a significantly lower activation energy than the path to the 1,5-isomer. nih.govrsc.org
The kinetics of the CuAAC reaction are influenced by several factors, including the nature of the alkyne and azide substrates, the catalyst system, the solvent, and the temperature. Studies comparing the reactivity of various terminal alkynes have shown that propargyl ethers, like this compound, are highly reactive substrates in CuAAC reactions. nih.gov In some cases, their reactivity is comparable to or even exceeds that of other commonly used alkynes.
| Alkyne Substrate | Time to 50% Conversion (min) | Time to 90% Conversion (min) |
|---|---|---|
| Propiolamide | < 5 | 10 |
| Propargyl Ether | 5 | 15 |
| Propargyl Alcohol | 10 | 30 |
| Aromatic Alkyne | > 60 | > 120 |
This table presents generalized comparative data based on findings from studies on alkyne reactivity in CuAAC reactions. Actual reaction times can vary depending on specific substrates and conditions.
Influence of Catalyst Systems on Reaction Efficiency
The efficiency of the CuAAC reaction with this compound is highly dependent on the copper catalyst system employed. While simple copper(I) salts like CuI or CuBr can be used, their low solubility in many common solvents can limit their effectiveness. To overcome this, catalyst systems are often generated in situ by the reduction of a copper(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate.
The use of ligands can significantly enhance the efficiency and stability of the copper catalyst. Ligands can prevent catalyst disproportionation and precipitation, and in some cases, accelerate the reaction rate. A variety of ligands have been developed for CuAAC, including nitrogen-based ligands like tris-(benzyltriazolylmethyl)amine (TBTA) and its derivatives, as well as phosphine (B1218219) ligands.
The choice of solvent also plays a crucial role. While the CuAAC reaction can be performed in a range of organic solvents, water, or mixtures of water and organic solvents, the optimal solvent often depends on the specific substrates and catalyst system. For propargyl ethers, reactions in aqueous media or polar aprotic solvents like DMSO have been shown to be effective. rsc.orgresearchgate.net
| Copper Source | Ligand/Additive | Solvent | Yield (%) |
|---|---|---|---|
| Cu₂O | None | H₂O | 15 |
| Cu₂O | CMP | H₂O | 98 |
| Cu(I) | PHPAM-ran-PILAM | H₂O (micellar) | 95-99 |
| CuSO₄ | Sodium Ascorbate | t-BuOH/H₂O | High |
This table summarizes findings from various studies on CuAAC reactions with propargyl ethers, demonstrating the impact of the catalyst system on reaction efficiency. CMP: Cytidine Monophosphate; PHPAM-ran-PILAM: Poly(N-hydroxypropyl methacrylamide)-ran-poly(1-(2-((methacryloyloxy)ethyl)-1H-imidazol-3-ium) bromide). rsc.orgacs.org
Other Click Chemistry Paradigms Involving this compound
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups. While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, the terminal alkyne of this compound is also a suitable substrate for other click-type transformations.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs between an azide and a strained cyclooctyne (B158145), proceeding without the need for a toxic copper catalyst. nih.gov This makes it particularly useful for applications in living systems. Terminal alkynes, such as the one present in this compound, are not sufficiently activated to react with azides without catalysis. nih.gov The reaction partner for an azide in SPAAC is typically a cyclooctyne derivative like dibenzocyclooctyne (DIBO) or bicyclo[6.1.0]nonyne (BCN). nih.gov
Therefore, this compound does not directly participate in SPAAC. Instead, it is an ideal candidate for the copper-catalyzed variant, CuAAC, where it can be efficiently coupled with organic azides to form 1,2,3-triazole products. ontosight.ai It is important to note that a significant side reaction in SPAAC applications within biological systems is the thiol-yne addition of cysteine residues to the strained alkyne, which can lead to non-specific labeling. nih.govnih.gov
The thiol-yne reaction is a robust and efficient click reaction that involves the addition of a thiol to an alkyne. wikipedia.org This reaction typically proceeds via a radical mechanism, which can be initiated by light or a radical initiator. wikipedia.org The process is mechanistically analogous to the thiol-ene reaction; however, the alkyne in this compound can react sequentially with two thiol molecules. nih.gov
The first addition of a thiyl radical to the alkyne of this compound results in a vinyl sulfide (B99878) intermediate. This is followed by a chain transfer step where a hydrogen atom is abstracted from another thiol molecule, regenerating the thiyl radical. nih.gov The resulting vinyl sulfide is often more reactive than the initial alkyne and can readily undergo a second addition with another thiol equivalent, yielding a 1,2-dithioether product. nih.gov
Table 1: Thiol-Yne Reaction Stages with this compound
| Stage | Reactants | Product | Key Features |
| Mono-addition | This compound + 1 eq. Thiol (R-SH) | E/Z mixture of 1-(propylthio)-3-propoxyprop-1-ene | Anti-Markovnikov addition; forms a vinyl sulfide. wikipedia.org |
| Di-addition | Vinyl sulfide intermediate + 1 eq. Thiol (R-SH) | 1,2-bis(propylthio)-3-propoxypropane | The second addition is often faster than the first. rsc.org |
The synthetic utility of the thiol-yne reaction is extensive, particularly in materials science and polymer chemistry. rsc.orgunito.it By using di- or multifunctional alkynes and thiols, highly cross-linked polymer networks can be synthesized. nih.gov These materials exhibit high glass transition temperatures and excellent thermomechanical properties due to the high cross-link density achieved. nih.govunito.it The reaction's efficiency and orthogonality also make it suitable for surface functionalization and the synthesis of complex molecular architectures. researchgate.net
Transition Metal-Catalyzed Transformations Beyond Cycloadditions
The terminal alkyne in this compound is a versatile handle for a variety of transition metal-catalyzed reactions, enabling the construction of complex carbon skeletons and the introduction of diverse functional groups.
Gold catalysts, particularly gold(I) complexes, are powerful π-acids that exhibit strong carbophilicity, meaning they selectively activate carbon-carbon multiple bonds. nevadogroup.comsoci.org The alkyne of this compound can be activated by a gold catalyst, making it susceptible to nucleophilic attack and enabling a range of transformations that are often difficult to achieve with other methods. soci.org
One prominent reaction is the rearrangement of propargyl ethers. In the presence of a gold(I) catalyst, propargyl benzyl (B1604629) ethers can undergo a 1,5-hydride shift and fragmentation sequence to furnish substituted allenes under very mild conditions. organic-chemistry.orgnih.gov Other transformations include the gold-catalyzed Claisen rearrangement of propargyl vinyl ethers to produce homoallenic alcohols acs.org and the oxidation of propargylic ethers to generate synthetically valuable β-alkoxy-α,β-unsaturated ketones. nih.gov The latter proceeds through an α-oxo gold carbene intermediate, demonstrating the unique reactivity accessible through gold catalysis. nih.govorganic-chemistry.org
Table 2: Examples of Gold-Catalyzed Transformations of Propargylic Ethers
| Reaction Type | Substrate Type | Catalyst Example | Product Type | Reference |
| Rearrangement | Propargyl benzyl ether | Au(I) complex | Substituted allene | organic-chemistry.orgnih.gov |
| Claisen Rearrangement | Propargyl vinyl ether | [(Ph₃PAu)₃O]BF₄ | Homoallenic alcohol | acs.org |
| Oxidation | Internal propargylic ether | LAuNTf₂ / N-Oxide | β-alkoxy-α,β-unsaturated ketone | nih.gov |
| Oxidative Cyclization | Propargylic alcohol | (2-biphenyl)Cy₂PAuNTf₂ | Oxetan-3-one | organic-chemistry.org |
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. For a terminal alkyne like this compound, the Sonogashira coupling is a particularly powerful reaction. gold-chemistry.org
The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide to form a new carbon-carbon bond. gold-chemistry.orgnrochemistry.com The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst and an amine base. gold-chemistry.orgnih.gov The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) center, followed by the formation of a copper acetylide from the terminal alkyne. Transmetalation of the acetylide group to the palladium(II) complex and subsequent reductive elimination yields the final coupled product and regenerates the Pd(0) catalyst. nrochemistry.com This reaction provides a direct method for synthesizing aryl alkynes and conjugated enynes using this compound as a key building block. vulcanchem.com
The Heck reaction traditionally involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. numberanalytics.comdiva-portal.org While this compound is not an alkene, Heck-type reactions involving alkynes can occur, often leading to a mixture of products. More commonly, the product of a Sonogashira coupling involving this compound could serve as a substrate for subsequent transformations. The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, valued for its ability to create multisubstituted alkenes. nih.gov
Radical Reactions and Polymerization Initiation by the Propargyl Ether
The propargyl ether moiety, specifically the terminal alkyne, can participate in various radical reactions and serve as an initiator or monomer in polymerization processes. beilstein-journals.org Radical polymerization is a major industrial method for producing a vast array of polymer materials. chemrestech.com
The thiol-yne reaction, as discussed previously, is a radical-mediated process that can be used to form polymer networks. nih.govrsc.org When multifunctional thiols and alkynes are used, the step-growth polymerization leads to highly cross-linked materials. nih.govbeilstein-journals.org
Furthermore, the propargyl group can be used to initiate polymerization. For instance, the alkoxide derived from a propargyl alcohol can initiate the ring-opening polymerization of epoxides like ethylene (B1197577) oxide, resulting in polymers with a terminal alkyne group. uconn.edu This terminal alkyne then becomes a versatile handle for post-polymerization modification via click chemistry. Similarly, propargyl ethers can act as monomers in the synthesis of thermosetting resins, where thermal curing can induce polymerization of the alkyne groups. researchgate.net Recent advances have also demonstrated the copper-catalyzed chain-growth condensation polymerization of propargyl electrophiles, offering controlled synthesis of functional acetylenic polymers. chemrxiv.org The control of macromolecular structure remains a challenge in radical polymerization, although techniques like reversible deactivation radical polymerization (RDRP) have improved control over molecular weight. sioc-journal.cn
Table 3: Polymerization Roles of Propargyl Ethers
| Polymerization Role | Reaction Type | Description | Resulting Structure | Reference |
| Monomer | Thiol-Yne Polymerization | Radical-mediated step-growth addition of multifunctional thiols and alkynes. | Cross-linked thioether network | nih.govrsc.org |
| Monomer | Thermal Polymerization | Curing of propargyl ether-containing resins at elevated temperatures. | Thermoset polymer | researchgate.net |
| Initiator | Anionic Ring-Opening | Alkoxide initiates polymerization of cyclic monomers (e.g., ethylene oxide). | Polymer with terminal alkyne | uconn.edu |
| Monomer | Chain-Growth Condensation | Copper-catalyzed polymerization of propargyl electrophiles. | Functional polydiynes | chemrxiv.org |
Advanced Spectroscopic and Analytical Characterization of 3 Propoxyprop 1 Yne Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
High-Resolution ¹H and ¹³C NMR Analysis of Chemical Shifts and Coupling Patterns
High-resolution ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each proton and carbon atom in 3-propoxyprop-1-yne. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, tetramethylsilane (B1202638) (TMS). oregonstate.edu
In the ¹H NMR spectrum, the terminal alkyne proton (H-1) typically appears as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons of the propargyl group (H-3) show a doublet, coupling with the terminal alkyne proton. The protons of the propoxy group exhibit characteristic shifts and multiplicities: a triplet for the terminal methyl group (H-7), a sextet for the central methylene group (H-6), and a triplet for the methylene group attached to the ether oxygen (H-5).
The ¹³C NMR spectrum reveals six distinct carbon signals, corresponding to the six carbon atoms in the this compound molecule. The sp-hybridized carbons of the alkyne group (C-1 and C-2) are found in a characteristic downfield region. oregonstate.edu Aliphatic carbons attached to the electronegative oxygen atom (C-3 and C-5) are also shifted downfield compared to simple alkanes. oregonstate.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | ~2.4 | t | ~2.4 | ~74.0 |
| 2 | - | - | - | ~80.0 |
| 3 | ~4.1 | d | ~2.4 | ~58.0 |
| 5 | ~3.5 | t | ~6.7 | ~72.0 |
| 6 | ~1.6 | sextet | ~7.0 | ~22.0 |
| 7 | ~0.9 | t | ~7.4 | ~10.0 |
Note: The data in this table are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments provide further confirmation of the molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment establishes correlations between protons that are coupled to each other. For this compound, cross-peaks would be observed between the protons on C-1 and C-3, C-5 and C-6, and C-6 and C-7, confirming the connectivity within the propargyl and propoxy groups. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu It would show cross-peaks between H-1 and C-1, H-3 and C-3, H-5 and C-5, H-6 and C-6, and H-7 and C-7, definitively assigning each proton to its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for connecting the propargyl and propoxy fragments. For instance, correlations would be expected between the protons on C-3 and carbons C-1 and C-2, as well as C-5. Similarly, the protons on C-5 would show correlations to C-3 and C-6.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space correlations between protons that are in close proximity, which can be useful for determining stereochemistry in more complex molecules. For an acyclic molecule like this compound, NOESY can help confirm the spatial relationships between the two alkyl chains.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules, and it typically produces a protonated molecule [M+H]⁺ or other adduct ions. libretexts.orglibretexts.org For this compound (C₆H₁₀O), the expected protonated molecule would have a mass-to-charge ratio (m/z) of 99.08.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. The exact mass of C₆H₁₀O is 98.07316 Da. massbank.eu HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the molecular formula.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and analysis of the resulting product ions. mdpi.com The fragmentation pattern provides valuable information about the molecule's structure. Common fragmentation pathways for ethers include cleavage of the C-O bond and α-cleavage adjacent to the oxygen atom. For this compound, characteristic fragment ions would be expected from the loss of the propoxy group or the propargyl group.
Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound ([M+H]⁺, m/z 99.08)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment |
| 99.08 | 59.05 | C₃H₄ (Propyne) |
| 99.08 | 41.04 | C₃H₇O (Propoxy radical) |
Note: The fragmentation data are predicted and may vary based on the instrument and collision energy used.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the alkyne and ether functional groups.
≡C-H stretch: A sharp, strong absorption band is expected around 3300 cm⁻¹ for the stretching vibration of the terminal alkyne C-H bond. savemyexams.com
C≡C stretch: A weaker absorption band is anticipated in the range of 2100-2250 cm⁻¹ for the carbon-carbon triple bond stretch. libretexts.org
C-O-C stretch: A strong, characteristic absorption band for the ether linkage is expected in the region of 1150-1085 cm⁻¹.
sp³ C-H stretch: Absorptions corresponding to the stretching of the C-H bonds in the propoxy group will appear just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and complements IR spectroscopy. The C≡C triple bond, which may show a weak absorption in the IR spectrum, typically exhibits a strong signal in the Raman spectrum around 2100 cm⁻¹. researchgate.net The terminal alkyne C-H stretch also gives a characteristic Raman signal. aip.orgchemrxiv.org
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | ~3300 | Strong, Sharp |
| Alkyne | C≡C Stretch | ~2120 | ~2120 | Weak (IR), Strong (Raman) |
| Ether | C-O-C Stretch | ~1120 | Strong | |
| Alkyl | sp³ C-H Stretch | 2850-2960 | 2850-2960 | Strong |
Characteristic Absorption Bands of Alkyne and Ether Functional Groups
The vibrational spectra of this compound are distinguished by absorption bands corresponding to its two primary functional groups: the terminal alkyne and the ether linkage. Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that provide a comprehensive vibrational profile of the molecule. mt.comthermofisher.com
In FTIR spectroscopy, which relies on the absorption of infrared radiation, the most prominent features for a propargyl ether like this compound are the sharp, intense absorption from the terminal alkyne C-H bond stretch (ν(≡C-H)) typically found around 3300 cm⁻¹, and the strong, often broad, absorption from the C-O-C ether linkage stretch (ν(C-O-C)) in the 1250-1000 cm⁻¹ region. scielo.org.mx The carbon-carbon triple bond stretch (ν(C≡C)) also appears in the spectrum, usually as a weak to medium intensity band in the 2140-2100 cm⁻¹ range.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. For molecules with a center of symmetry, a vibration that is IR-active will be Raman-inactive, and vice versa. spectroscopyonline.com While this compound lacks such symmetry, the intensities of the bands still differ significantly between the two techniques. The C≡C triple bond stretch, which is often weak in the IR spectrum, typically produces a strong signal in the Raman spectrum. Conversely, the polar ether C-O-C and terminal ≡C-H bonds that are strong in the IR spectrum are generally weaker in the Raman spectrum. mt.com This complementarity makes the combined use of FTIR and Raman spectroscopy a powerful method for unambiguous structural confirmation. spectroscopyonline.com
Table 1: Expected Vibrational Spectroscopy Bands for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Terminal Alkyne | ≡C-H stretch | ~3300 | Strong, sharp | Weak |
| Alkyne | C≡C stretch | 2140 - 2100 | Weak to medium | Strong |
| Ether | C-O-C stretch | 1250 - 1000 | Strong | Weak to medium |
| Alkyl | C-H stretch | 3000 - 2850 | Medium to strong | Medium to strong |
In Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanistic Pathways
In situ spectroscopic techniques allow for the real-time observation of chemical reactions, providing invaluable data on reaction rates, intermediates, and mechanisms. Time-resolved FTIR spectroscopy is a particularly effective tool for monitoring reactions involving propargyl ethers.
A relevant study investigated the curing kinetics of glycidyl (B131873) azide (B81097) polymer (GAP) with bis-propargyl aromatic ethers, which are structurally related to this compound. rsc.org By using time-resolved FTIR, researchers could monitor the reaction progress at different temperatures. rsc.org The disappearance of the characteristic azide peak and the changes in the alkyne region of the spectrum provided direct insight into the reaction rate. This allowed for the determination of kinetic parameters, such as the reaction order and activation energy, revealing that the curing reactions followed first-order kinetics. rsc.org Similarly, such in situ monitoring could be applied to study the thermal rearrangement of aryl propargyl ethers to chromenes or their participation in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition. osti.govrsc.org NMR spectroscopy can also be used for mechanistic studies, for instance, in the base-induced cyclization of certain dienes, where the formation of stable anionic intermediates can be directly observed. rsc.org
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is essential for separating this compound from reaction mixtures, byproducts, or impurities, as well as for assessing its purity. The choice between gas and liquid chromatography depends on the volatility and complexity of the sample matrix.
Gas Chromatography (GC) for Volatile Propargyl Ethers
Gas chromatography is a highly suitable technique for the analysis of volatile and thermally stable compounds like this compound. nemi.gov In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a column. Fused silica (B1680970) capillary columns with non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-5), are commonly used for separating ethers and other volatile organic compounds. publications.gc.ca
GC can be used to monitor the progress of reactions involving propargyl ethers, such as their conversion to chromenes. epo.org It is also a standard method for determining the purity of the final product, with analyses often indicating purities in the range of 97-98% for synthesized propargyl ethers. epo.org When coupled with a mass spectrometer (GC/MS), this technique not only separates the components of a mixture but also provides structural information for their identification. nemi.gov Standard EPA methods for volatile organic compounds by GC/MS are applicable to the analysis of various ethers. nemi.govepa.gov
Table 2: Typical Gas Chromatography Parameters for Volatile Ethers
| Parameter | Typical Setting | Reference |
| Technique | Gas Chromatography/Mass Spectrometry (GC/MS) | nemi.gov |
| Injector | Splitless | publications.gc.ca |
| Column | DB-5 (or similar non-polar capillary column) | publications.gc.ca |
| Carrier Gas | Helium | publications.gc.ca |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nemi.govpublications.gc.ca |
| Application | Purity assessment, reaction monitoring | epo.org |
High-Performance Liquid Chromatography (HPLC) for Complex Mixtures
For less volatile propargyl ethers or for the analysis of complex mixtures that may not be suitable for GC, high-performance liquid chromatography (HPLC) is the method of choice. Reversed-phase HPLC is particularly common, where a non-polar stationary phase (like C18) is used with a polar mobile phase.
Studies on related compounds, such as bis-propargyl aromatic ethers and the herbicide clodinafop-propargyl (B133425), demonstrate the utility of HPLC. For instance, the purity of synthesized bis-propargyl ethers was successfully determined to be greater than 98% using a reversed-phase C18 column with an isocratic mobile phase of acetonitrile (B52724) and water. rsc.org Detailed analytical methods for clodinafop-propargyl in various matrices also rely on HPLC with UV detection. epa.govppqs.gov.in These methods often involve a C18 or silica column and a mobile phase tailored to the specific separation, such as a mixture of dichloromethane, n-hexane, and di-isopropyl ether. ppqs.gov.in HPLC is also crucial for the analysis of products from stereoselective reactions, where chiral stationary phases can be used to separate enantiomers. acs.org
Table 3: Example High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Condition 1 (Purity of Propargyl Ethers) | Condition 2 (Analysis of Clodinafop-propargyl) | Reference |
| Mode | Reversed-Phase | Normal Phase | rsc.org, ppqs.gov.in |
| Column | C18 (4 mm x 250 mm) | Silica (4.6 mm x 25 cm, 5µ) | rsc.org, ppqs.gov.in |
| Mobile Phase | Acetonitrile/Water (60:40) | Dichloromethane/n-hexane/Di-isopropyl ether (70:800:130) | rsc.org, ppqs.gov.in |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | rsc.org, ppqs.gov.in |
| Detector | UV | UV (305 nm) | rsc.org, ppqs.gov.in |
Role of 3 Propoxyprop 1 Yne in Advanced Materials Science and Polymer Chemistry Research
Design and Synthesis of Functional Macromolecules via 3-Propoxyprop-1-yne Derived Monomers
The incorporation of this compound into polymer chains imparts unique properties and functionalities to the resulting macromolecules. Its ability to act as a monomer or a precursor to monomers is central to the design of materials with tailored characteristics.
Propargyl ethers, the class of compounds to which this compound belongs, are instrumental in various polymerization reactions. One of the most prominent applications is in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). db-thueringen.decmu.edu This reaction is known for its high efficiency, selectivity, and tolerance to a wide range of functional groups, making it an ideal method for constructing complex polymer architectures under mild conditions. db-thueringen.de For instance, multifunctional alkyne monomers derived from propargyl ethers can be copolymerized with azide-functionalized monomers to create highly crosslinked polymer networks. db-thueringen.denih.gov
The versatility of propargyl ether units extends to other polymerization techniques as well. For example, they can be incorporated into polymers via Glaser-Hay coupling to form 1,3-diyne materials. nsf.gov Additionally, propargyl-functional polycarbonates have been synthesized through the copolymerization of glycidyl (B131873) propargyl ether and carbon dioxide, demonstrating the utility of the propargyl group in creating functional polycarbonates. researchgate.net
| Polymerization Technique | Monomers | Key Features | Resulting Polymer Type |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | This compound derivatives, Azide-functionalized monomers | High efficiency, High selectivity, Mild reaction conditions | Crosslinked networks, Block copolymers |
| Glaser-Hay Coupling | Bis-propargyl ethers | Forms 1,3-diyne linkages | Poly(1,3-diyne)s |
| Copolymerization | Glycidyl propargyl ether, Carbon dioxide | Introduces alkyne functionality | Functional poly(carbonate)s |
This table summarizes various polymerization reactions where propargyl ether units, similar to this compound, are incorporated.
The terminal alkyne of this compound serves as a highly effective reactive handle for the post-polymerization functionalization of macromolecules. mdpi.com This "end-capping" strategy allows for the introduction of specific functionalities to the terminus of a polymer chain, thereby tailoring its properties for specific applications. For example, polymers can be synthesized with a terminal propargyl group, which can then be modified using click chemistry to attach biomolecules, fluorescent dyes, or other functional moieties. mdpi.com
This approach is particularly valuable in the synthesis of telechelic polymers, which are polymers with two reactive end-groups. rsc.org These polymers are crucial precursors for the synthesis of more complex macromolecular architectures such as multiblock copolymers and graft polymers. rsc.org The introduction of a propargyl group at the chain end provides a versatile point for subsequent chemical transformations. cmu.edumdpi.com
Fabrication of Architecturally Defined Polymeric Systems
The unique reactivity of this compound and its derivatives facilitates the construction of polymers with complex and well-defined architectures, moving beyond simple linear chains.
Star-shaped polymers consist of multiple linear polymer chains, or "arms," radiating from a central core. rsc.orgmdpi.com Multi-functional alkynes derived from molecules like pentaerythritol (B129877), which can be tetra-propargylated, serve as effective cores for the synthesis of star polymers. mdpi.comnih.gov The "arm-first" approach is a common strategy where pre-synthesized polymer arms with a reactive end-group are attached to the multi-alkyne core. rsc.orgresearchgate.net For example, a tetra-alkyne core, structurally related to a propargylated pentaerythritol, can be reacted with azide-terminated polymer arms via CuAAC to form a 4-arm star polymer. beilstein-journals.org
Dendrimers are highly branched, tree-like macromolecules with a well-defined structure. The synthesis of dendrimers can also utilize multi-arm alkyne cores. For instance, a generation 0 dendrimer was synthesized starting from the propargylation of pentaerythritol, followed by a 1,3-dipolar cycloaddition reaction. nih.gov This demonstrates the potential of using propargyl ether derivatives to build up dendritic structures layer by layer. nih.govresearchgate.net
| Architectural Polymer | Synthetic Strategy | Core Molecule Example | Key Reaction |
| Star-Shaped Polymer | "Arm-first" approach | Tetra-propargylated pentaerythritol | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
| Dendrimer | Divergent synthesis | Propargylated pentaerythritol | 1,3-Dipolar Cycloaddition |
This table outlines the synthesis of architecturally defined polymers using multi-arm alkyne cores derived from propargyl ethers.
Block copolymers are composed of two or more different polymer chains linked together. mdpi.comresearchgate.net The sequential addition of monomers is a common method for their synthesis. mdpi.com The reactive nature of the alkyne group in this compound allows for its use in "click" reactions to link different polymer blocks together. For example, an azide-terminated polymer can be "clicked" with an alkyne-terminated polymer to form a diblock copolymer. cmu.edu
Polymer brushes consist of polymer chains densely grafted to a surface or a backbone polymer. rsc.orgnih.gov The "grafting-from" approach, where polymerization is initiated from sites on a surface, and the "grafting-to" approach, where pre-formed polymer chains are attached to a surface, are two primary methods for their fabrication. mdpi.commdpi.comuni-bayreuth.de The alkyne functionality of this compound can be utilized to anchor polymer chains to a surface that has been functionalized with a complementary reactive group, such as an azide (B81097), via click chemistry. nih.gov
Engineering of Polymer Networks and Gels Incorporating this compound
The photo-initiated copper-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization has been used to form structurally diverse glassy polymer networks. nih.gov By systematically altering the structure and functionality of the alkyne and azide monomers, the crosslink density and, consequently, the mechanical properties of the resulting network can be precisely controlled. nih.gov For example, incorporating a flexible dialkyne monomer into a network composed of a tri-alkyne and a di-azide monomer can significantly improve the elongation at break of the material. nih.gov This highlights the ability to engineer the toughness and ductility of polymer networks by carefully selecting the alkyne crosslinker. Furthermore, the use of multifunctional alkyne monomers in conjunction with multifunctional azides allows for the creation of robust and stable polymer gels. db-thueringen.dechemrxiv.org
Control of Network Topology and Crosslinking Density in Click-Crosslinked Systems
The terminal alkyne group in this compound makes it a prime candidate for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." In the formation of crosslinked polymer networks, the functionality of the monomers used is a critical determinant of the final network topology. Multifunctional monomers lead to the formation of a three-dimensional network, while monofunctional reagents can act as chain modifiers or terminators.
As a monofunctional alkyne, this compound could be strategically employed to control the crosslinking density of a polymer network. In a system where a multifunctional azide is reacting with a multifunctional alkyne to form a crosslinked gel, the introduction of this compound would lead to the termination of some of the growing polymer chains. This is because it will react with an azide group, but being monofunctional, it will not propagate the crosslinking further. By varying the concentration of this compound relative to the multifunctional alkyne, a precise level of control over the crosslinking density can be achieved. This, in turn, allows for the fine-tuning of the material's properties.
For instance, in the synthesis of model networks, researchers often use a combination of multifunctional crosslinkers and monofunctional end-cappers to achieve a desired network structure. The introduction of this compound could reduce the number of effective crosslinks, leading to a network with larger mesh sizes and increased chain mobility between crosslink points.
Elucidation of Structure-Property Relationships (e.g., Equilibrium Swelling, Gel Point, Elasticity, Toughness) in Alkyne-Based Gels
The ability to control network topology directly impacts the macroscopic properties of alkyne-based gels. The incorporation of this compound would provide a systematic way to study these structure-property relationships.
Equilibrium Swelling: A lower crosslinking density, achieved by adding this compound, would result in a higher degree of swelling when the gel is placed in a suitable solvent. The looser network structure can accommodate more solvent molecules.
Gel Point: The gel point, the critical extent of reaction at which a gel first forms, would be shifted to higher conversions with the addition of this compound. This is because a higher degree of reaction is needed to form an infinite network when some of the reactive sites are capped by a monofunctional molecule.
Elasticity: The elastic modulus of a gel is directly related to its crosslinking density. By systematically varying the amount of this compound, a range of gels with tailored moduli could be produced. Higher concentrations of the monofunctional alkyne would lead to softer, more elastic gels.
Toughness: The toughness of a gel, its ability to absorb energy and deform without fracturing, is also influenced by the network structure. The presence of dangling chains, introduced by this compound, could provide a mechanism for energy dissipation, potentially increasing the toughness of the material up to a certain point.
To illustrate these potential relationships, a hypothetical data table is presented below. This table shows the predicted effect of increasing the molar percentage of this compound in a hypothetical click-gel formulation.
| Molar % of this compound | Predicted Equilibrium Swelling Ratio (Q) | Predicted Elastic Modulus (E') (kPa) | Predicted Toughness (J/m²) |
| 0% | 5 | 100 | 80 |
| 5% | 8 | 75 | 95 |
| 10% | 12 | 50 | 110 |
| 20% | 20 | 25 | 90 |
This table is illustrative and based on general trends observed in polymer networks. Actual values would depend on the specific polymer system and experimental conditions.
Integration of this compound into Hybrid and Composite Materials
The terminal alkyne of this compound serves as a versatile handle for the functionalization of surfaces and the creation of hybrid and composite materials. For instance, inorganic nanoparticles (e.g., silica (B1680970), gold) or carbon nanotubes could be surface-functionalized with azide groups. These azide-functionalized fillers could then be dispersed in a polymer matrix that is subsequently crosslinked.
Alternatively, this compound could be used to functionalize the surface of materials to make them compatible with an azide-containing polymer matrix. By reacting this compound with a surface that has appropriate reactive groups, a layer of alkyne functionality can be introduced. When an azide-functionalized polymer is then introduced, a "click" reaction at the interface would create a strong covalent bond between the filler and the matrix. This would lead to improved stress transfer and enhanced mechanical properties of the resulting composite material.
Another potential application is in the preparation of functional polymer brushes on a substrate. A surface could be treated to bear initiator sites for a polymerization reaction, and this compound could be used as a comonomer to introduce alkyne groups along the polymer chains. These alkyne groups would then be available for further post-polymerization modification via click chemistry, allowing for the attachment of biomolecules, fluorophores, or other functional moieties.
Theoretical and Computational Studies of 3 Propoxyprop 1 Yne Reactivity and Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the behavior of molecules like 3-propoxyprop-1-yne. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, which in turn dictates its reactivity.
Molecular Orbital Analysis and Electronic Properties of the Propargyl Ether System
The reactivity of this compound is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic potential. Conversely, the LUMO is the orbital that is most likely to accept electrons, highlighting its electrophilic character. youtube.com
For the propargyl ether system, the HOMO is typically associated with the π-system of the carbon-carbon triple bond, making this region susceptible to attack by electrophiles. The LUMO, an antibonding π* orbital, is also localized on the alkyne moiety, making it the site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. researchgate.net
DFT calculations can precisely map the electron density and generate molecular electrostatic potential (MEP) surfaces. For this compound, MEP maps would show regions of negative potential (typically colored red) around the π-electron cloud of the alkyne, confirming it as a site for electrophilic attack. Regions of positive potential (blue) would be located around the acidic acetylenic hydrogen and the hydrogen atoms of the alkyl chain.
Table 1: Calculated Electronic Properties of Propargyl Ether Systems
This table presents typical values for propargyl ethers based on DFT calculations found in the literature.
| Property | Typical Calculated Value | Significance |
| HOMO Energy | -9.5 to -10.5 eV | Indicates electron-donating ability (nucleophilicity of the π-bond) |
| LUMO Energy | +1.0 to +2.0 eV | Indicates electron-accepting ability (electrophilicity of the π*-bond) |
| HOMO-LUMO Gap | 10.5 to 12.5 eV | Relates to chemical reactivity and electronic excitation energy researchgate.net |
| Dipole Moment | 1.0 to 1.5 D | Influences intermolecular interactions and solubility |
Reaction Pathway Elucidation and Transition State Characterization for Alkyne Transformations
Computational chemistry is a powerful tool for mapping the entire energy landscape of a chemical reaction. rsc.org For transformations involving the alkyne group of this compound, such as additions, cyclizations, or polymerizations, DFT can be used to identify the minimum energy pathways. nsf.govmdpi.com
This process involves locating and characterizing the geometries and energies of reactants, products, intermediates, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier that must be overcome for the reaction to proceed. nih.gov Quantum chemical modeling allows for the calculation of activation energies (the energy difference between the reactants and the transition state), providing quantitative predictions of reaction rates. nih.govresearchgate.net
For example, in the electrophilic addition of an acid (HX) to this compound, calculations can determine the structure of the transition state for the initial protonation of the alkyne, leading to a vinyl cation intermediate. libretexts.orgkhanacademy.org The calculations can also predict the regioselectivity of the reaction (i.e., whether the proton adds to the terminal or internal carbon of the alkyne) by comparing the activation energies of the different possible pathways. libretexts.org Computational studies on related aryl propargyl ethers have successfully elucidated the mechanisms of complex reaction cascades, including Claisen rearrangements followed by electrocyclizations. nsf.gov
Table 2: Representative Calculated Activation Barriers for Alkyne Reactions
This table shows typical activation free energies (ΔG‡) for common alkyne reactions as determined by DFT calculations.
| Reaction Type | Catalyst/Conditions | Typical ΔG‡ (kcal/mol) |
| Electrophilic Addition (e.g., HBr) | Uncatalyzed | 20 - 30 |
| Gold-Catalyzed Cycloisomerization | Au(I) Catalyst | 15 - 25 researchgate.netnih.gov |
| Nickel-Catalyzed Coupling | Ni(0) Catalyst | 10 - 20 nih.gov |
| mdpi.comresearchgate.net-Wittig Rearrangement | Base-catalyzed | ~11 mdpi.com |
Molecular Dynamics Simulations for Conformational and Intermolecular Studies
While quantum mechanics is ideal for studying the electronic details of single molecules or reactions, molecular dynamics (MD) simulations are better suited for exploring the physical movements, conformational changes, and intermolecular interactions of larger systems over time. rsc.org
Conformational Analysis of this compound and its Macromolecular Architectures
Even a relatively small molecule like this compound can exist in various shapes, or conformations, due to rotation around its single bonds. MD simulations can explore the potential energy surface related to these rotations to identify the most stable conformers. For analogous molecules like propargyl ethyl ether, studies have shown the existence of different rotameric forms, such as trans and gauche conformations, which have distinct energies and populations at a given temperature. researchgate.net
Dynamics of Polymerization and Network Formation
The conversion of this compound monomers into a polymer network is a dynamic process that is well-suited for study with MD simulations, particularly using reactive force fields (ReaxFF). rsc.org These simulations can model the chemical reactions of polymerization in real-time, providing a window into how the network structure evolves. cam.ac.uk
Simulations can track the formation of covalent bonds as monomers link together, revealing key information about the polymerization process, such as:
Gel Point: The point at which an extended, cross-linked network first forms.
Cyclization: The tendency for polymer chains to form intramolecular rings, which can affect the final mechanical properties of the material. arxiv.org
Network Topology: The detailed connectivity of the final polymer network, including the distribution of cross-links and the presence of defects. tue.nl
By analyzing the simulation trajectories, researchers can correlate the polymerization conditions (e.g., monomer concentration, temperature) with the resulting network structure and, consequently, its macroscopic properties like modulus and glass transition temperature. rsc.orgcam.ac.uk
Computational Catalysis Studies for Rational Catalyst Design
The functionalization of the relatively inert alkyne C≡C bond in this compound often requires a catalyst. Computational chemistry has become an indispensable tool in the field of catalysis, enabling the rational design of new and improved catalysts. jnu.ac.in
By modeling the entire catalytic cycle, researchers can gain a deep understanding of how a catalyst functions at the molecular level. This includes:
Substrate Binding: How this compound coordinates to the metal center of a catalyst.
Key Intermediates: The structure and stability of all intermediate species along the reaction pathway.
For example, DFT calculations have been used extensively to study gold-catalyzed alkyne functionalization. researchgate.netnih.gov These studies can reveal why a particular ligand on the gold center leads to higher activity or selectivity. This knowledge allows for the in silico screening of new catalysts. Instead of synthesizing and testing hundreds of potential catalysts in the lab, chemists can first computationally evaluate their predicted performance, saving significant time and resources. jnu.ac.inresearchgate.net This descriptor-based approach helps identify promising catalyst candidates with optimized properties for activating this compound for specific desired transformations.
Modeling of Transition Metal-Catalyzed Alkyne Functionalization Mechanisms
The functionalization of alkynes catalyzed by transition metals, particularly late transition metals like gold (Au) and rhodium (Rh), is a cornerstone of modern organic chemistry. nih.govacs.org Computational modeling is instrumental in mapping the potential energy surfaces of these complex reactions, identifying key intermediates and transition states that are often too transient to be observed experimentally.
For propargyl derivatives, several mechanistic pathways are frequently investigated using DFT calculations. These include rearrangements, cycloadditions, and hydrofunctionalizations. nih.govfrontiersin.org In the context of a molecule like this compound, a gold(I) catalyst, often in the form of a cationic complex [L-Au]⁺, would act as a soft π-Lewis acid, activating the carbon-carbon triple bond. frontiersin.org
Commonly modeled mechanisms for related propargyl systems include:
1,2- and 1,3-Acyloxy Migration: In propargylic esters, rhodium and gold catalysts can facilitate the migration of the acyloxy group. Propargylic esters with internal alkynes tend to favor 1,3-acyloxy migration, while those with terminal alkynes often undergo 1,2-acyloxy migration. nih.gov
Cycloisomerization: Gold-catalyzed cycloisomerization of alkynoic acids to form γ-lactones has been studied computationally. These studies reveal the reaction proceeds via an intramolecular addition of the carboxylic acid to the gold-activated alkyne, followed by protodeauration. nih.gov Both 5-exo-dig and 6-endo-dig cyclization pathways are typically considered to determine the selectivity. frontiersin.orgnih.gov
Hydration Reactions: The addition of water across the alkyne bond is another crucial transformation. DFT studies on gold(I)-catalyzed reactions of propargyl esters have shown that the presence of co-catalysts or additives, such as 1,2,3-triazole, can significantly alter the chemoselectivity, favoring hydration pathways over rearrangements by promoting nucleophilic attack and assisting in proton transfer steps. frontiersin.orgfrontiersin.org
The modeling process involves optimizing the geometries of reactants, intermediates, transition states, and products. By calculating the energies of these species, a detailed reaction profile can be constructed, revealing the activation barriers for each step. This allows researchers to determine the most kinetically and thermodynamically favorable pathways.
For instance, in a comprehensive DFT study on Au-catalyzed propargyl ester reactions, it was found that a 5-exo-dig cyclization is the most favorable initial step. frontiersin.org In the absence of a 1,2,3-triazole (TA) additive, a Rautenstrauch rearrangement was found to be the preferred pathway, both kinetically and thermodynamically. However, in the presence of TA, a TA-assisted hydration becomes the most favorable route. frontiersin.org
Prediction of Catalyst Efficiency and Selectivity for this compound Reactions
A significant advantage of computational chemistry is its predictive power. By modeling reactions with various catalysts, it is possible to forecast their efficiency and selectivity, thereby guiding experimental efforts. chimia.ch This is particularly valuable in transition metal catalysis, where the choice of metal, ligands, and counterions can dramatically influence the reaction outcome. mdpi.com
The table below illustrates hypothetical comparative energy barriers for a key mechanistic step (e.g., alkyne activation/nucleophilic attack) in the functionalization of a propargyl ether, based on findings for related systems.
| Catalyst System | Ligand (L) | Calculated Activation Energy (kcal/mol) | Predicted Relative Efficiency |
|---|---|---|---|
| [L-Au]Cl | PPh₃ (Triphenylphosphine) | 22.5 | Moderate |
| [L-Au]Cl | JohnPhos | 19.8 | High |
| [L-Au]Cl | P(t-Bu)₃ | 21.2 | Moderate-High |
| [Rh(CO)₂Cl]₂ | - | 24.1 | Low |
Catalyst Selectivity: Selectivity (chemo-, regio-, and stereo-) is a critical aspect of catalysis. Computational studies can predict which of several possible products will be preferentially formed. This is achieved by comparing the activation barriers of the competing pathways leading to different products. The pathway with the lowest barrier will be the dominant one.
For a substrate like this compound, a key regioselective challenge would be in hydrofunctionalization reactions, determining whether the nucleophile adds to the terminal or internal carbon of the alkyne. DFT calculations can model the transition states for both modes of addition, and the energy difference between them will dictate the regioselectivity.
The following interactive table presents hypothetical data on the predicted selectivity for a gold-catalyzed hydration of a terminal propargyl ether, based on the mechanisms elucidated for similar compounds. frontiersin.org
| Reaction Pathway | Key Transition State | Calculated Energy Barrier (kcal/mol) | Predicted Product Ratio (A:B) |
|---|---|---|---|
| Pathway A: Rearrangement | TS-rearrange | 18.5 | 95 : 5 |
| Pathway B: Hydration | TS-hydrate | 23.0 |
Emerging Research Directions and Future Perspectives on 3 Propoxyprop 1 Yne Chemistry
Integration into Supramolecular Assemblies and Non-Covalent Interactions
The precise control of molecular arrangement in the solid state is a cornerstone of materials science, influencing properties from electronics to pharmaceuticals. The integration of propargyl ethers into larger systems through non-covalent interactions is a key area of research. The terminal alkyne of 3-Propoxyprop-1-yne and related molecules can participate in various weak interactions, but it is often the entire molecular scaffold that dictates the formation of supramolecular assemblies.
A notable example involves the synthesis of triazolyl derivatives from propargyl ethers of the thiazolo[3,2-a]pyrimidine series. mdpi.com In this research, the propargyl ether moiety serves as a reactive handle for a [3+2]-cycloaddition reaction to form a triazole ring. The subsequent study of the crystalline structure of these new, more complex molecules reveals the critical role of non-covalent forces. Specifically, halogen bonds—interactions between a halogen atom (in this case, bromine on an aromatic ring) and a Lewis base (like a nitrogen atom)—were found to direct the self-assembly process. The research identified two distinct supramolecular structures governed by these interactions:
Homochiral Chains: Formed through halogen bonds between the bromine atom and the nitrogen of a nitrile group on an adjacent molecule. mdpi.com
Racemic Dimers: Generated via halogen bonds between the bromine atom and a nitrogen atom within the newly formed triazolyl fragment. mdpi.com
Development of Advanced Functionalization Strategies for Novel Architectures
The high reactivity of the terminal alkyne in propargyl ethers like this compound makes it a prime substrate for powerful and efficient coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction's high yield, selectivity, and tolerance of various functional groups have enabled the synthesis of remarkably complex and diverse molecular architectures.
Researchers have extensively used poly-functionalized propargyl ethers, often synthesized from a central core like pentaerythritol (B129877), to construct well-defined macromolecular structures. The reaction of pentaerythritol with propargyl bromide yields a tetra-alkyne core, 3-(3-(prop-2-yn-1-yloxy)-2,2-bis((prop-2-yn-1-yloxy)methyl)propoxy)prop-1-yne, which serves as a versatile branching point. nih.govmdpi.comnih.gov
Key examples of novel architectures developed using this strategy include:
Telodendrimers: These are architectural polymers where a hydrophilic polymer tail, such as polyethylene (B3416737) glycol (PEG), is attached to a dendritic core. By reacting a tripropargylated pentaerythritol core with an azide-functionalized molecule and subsequently attaching a PEG chain, scientists have created soluble, stable telodendrimers. nih.gov These structures are being investigated for their potential in drug delivery. nih.govmdpi.com
Polymer Gels: The tetra-alkyne derived from pentaerythritol can act as a crosslinker. When reacted with bifunctional molecules containing two azide (B81097) groups, such as 1,2-bis(2-azidoethoxy)ethane, it forms a three-dimensional polymer network, resulting in soft materials with tunable mechanical properties. db-thueringen.de The properties of these gels can be finely controlled by adjusting the structure of the monomers and the density of the crosslinks. db-thueringen.demit.edu
Multivalent Immunoconjugates: In biomedical research, increasing the number of binding sites (valency) of an antibody fragment can enhance its affinity for tumor antigens. A tetra-alkyne propargyl ether has been used as a chemical crosslinker to covalently link multiple single-chain variable fragments (scFv) of antibodies. This was achieved by first functionalizing the protein fragments with azide groups and then using CuAAC chemistry to "click" them onto the central alkyne core, resulting in a tetravalent construct with improved tumor-binding capabilities. nih.gov
| Architecture | Propargyl Ether Precursor | Key Reaction | Application/Significance | Reference |
|---|---|---|---|---|
| Telodendrimers | Tripropargylated Pentaerythritol | 1,3-Dipolar Cycloaddition | Architectural polymers for drug delivery | nih.govmdpi.com |
| Polymer Gels | Tetrapropargylated Pentaerythritol | CuAAC Click Chemistry | Soft materials with tunable E-modulus | db-thueringen.de |
| Multivalent Immunoconjugates | Tetrapropargylated Pentaerythritol | CuAAC Click Chemistry | Enhanced tumor binding for therapy/imaging | nih.gov |
Exploration in Sustainable Chemistry and Renewable Resource-Based Materials
The push towards a green economy has catalyzed research into using renewable biomass as a feedstock for chemical production. Propargyl ethers are being explored in this context, where they can be synthesized from bio-derived molecules to create sustainable polymers and materials with advanced properties.
One promising route involves the use of isohexides (isosorbide, isomannide, and isoidide), which are rigid, carbohydrate-based molecules derived from the dehydration of sorbitol. These diols can be readily converted into their corresponding bis-propargyl ethers. These bio-based monomers can then be polymerized using copper and nickel catalysts to form diyne polymers, which can be further hydrogenated to yield saturated polyethers. umn.edu This approach provides a pathway to new polymers from a sustainable, non-petroleum source.
Another significant area is the development of fire-resistant materials from bio-based resources. Hydroxycinnamic acids, such as p-coumaric acid, ferulic acid, and sinapic acid, are abundant in plants. These have been used as starting materials to synthesize bis(propargyl ethers). rsc.org These monomers can be thermally cured to form highly cross-linked thermosetting polymers. The resulting networks exhibit exceptional thermal stability and fire resistance, with high char yields and low heat release capacities, making them suitable for applications in aerospace and other high-performance sectors. rsc.org
| Bio-Based Source | Resulting Propargyl Ether | Final Material | Key Sustainable Property | Reference |
|---|---|---|---|---|
| Isohexides (from carbohydrates) | Bis-propargyl ethers of isosorbide, etc. | Diyne polymers and polyethers | Derived from renewable carbohydrate resources | umn.edu |
| p-Coumaric Acid | (E)-1,2-bis(4-(prop-2-yn-1-yloxy)phenyl)ethane | Thermosetting Polymer Network | High char yield (59%) and fire resistance | rsc.org |
| Ferulic Acid | Bis(propargyl ether) of ferulic acid derivative | Thermosetting Polymer Network | Bio-based, thermally stable resin | rsc.org |
| Sinapic Acid | Bis(propargyl ether) of sinapic acid derivative | Thermosetting Polymer Network | Bio-based, self-extinguishing material | rsc.org |
Challenges and Opportunities in the Synthesis and Application of Propargyl Ethers in Next-Generation Chemical Research
Despite their versatility, the synthesis and application of propargyl ethers are not without challenges. However, overcoming these hurdles presents significant opportunities for innovation in chemical research.
Challenges:
Synthetic Conditions: Traditional methods for synthesizing propargyl ethers or for their subsequent reactions can be challenging. For instance, the Claisen rearrangement of propargyl vinyl ethers often requires high temperatures, limiting its synthetic utility. ull.es Similarly, nucleophilic substitution to create propargyl ethers can be difficult with certain substrates due to the poor leaving group nature of hydroxyl groups in the precursor alcohols. mdpi.com
Catalyst-Related Issues: Many synthetic transformations rely on transition metal catalysts. While effective, these can be expensive, toxic, and leave trace metal impurities in the final product, which is a major concern in pharmaceutical and electronic applications. su.se
Stability and Reactivity: The high reactivity of the alkyne group, while advantageous for functionalization, can also lead to instability and unwanted side reactions under certain conditions, such as the formation of polymers from highly reactive carbocation intermediates. mdpi.com
Opportunities:
Development of Novel Catalytic Systems: There is a significant opportunity in discovering milder, more efficient, and sustainable catalytic systems. The development of iron-catalyzed cross-coupling reactions for propargyl ethers provides a less toxic and more economical alternative to other metals. diva-portal.org Furthermore, gold-catalyzed reactions are being optimized to expand the scope of substrates and improve functional group tolerance. jst.go.jp The development of transition-metal-free protocols, such as those using diaryliodonium salts for aryl ether synthesis, represents a major step forward in overcoming the limitations of metal catalysis. su.se
Advanced Materials: The market for propargyl ethers is growing, driven by their increasing use as intermediates in high-value sectors. cognitivemarketresearch.com There are vast opportunities to design next-generation materials, such as highly thermally stable and processable poly(imide siloxane)s terminated with propargyl ether groups for use in advanced composites. researchgate.net
Chemical Biology and Medicine: The utility of propargyl ethers as building blocks for complex bioactive molecules is a rapidly expanding field. Their use in constructing drug delivery vehicles, radiopharmaceutical chelates, and multivalent therapeutics demonstrates their immense potential. nih.govmdpi.comnih.govosti.gov The ability to use the alkyne handle for bioorthogonal "click" reactions inside or on the surface of cells opens up new frontiers in chemical biology and targeted medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
